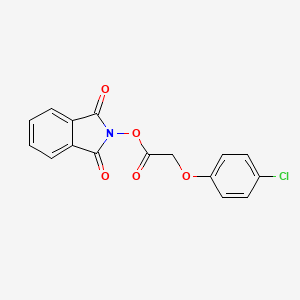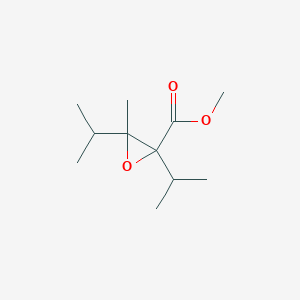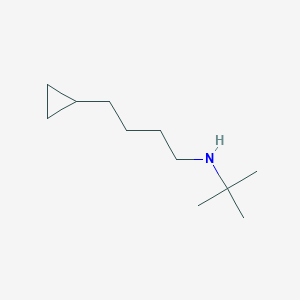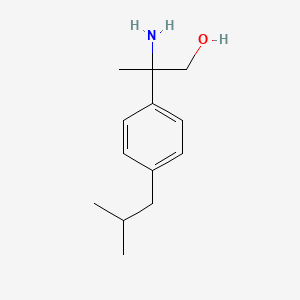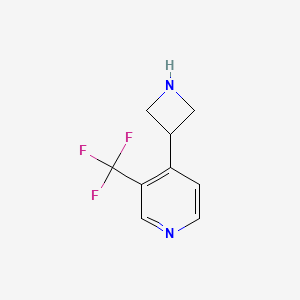
4-(Azetidin-3-yl)-3-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azetidin-3-yl)-3-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with an azetidinyl group at the 4-position and a trifluoromethyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)-3-(trifluoromethyl)pyridine typically involves the functionalization of a pyridine derivative. One common method includes the use of a Rh(III)-catalyzed C–H bond functionalization reaction. This process involves the reaction of a pyridine derivative with an azetidinyl precursor under controlled conditions to introduce the azetidinyl group at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Azetidin-3-yl)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce a variety of functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
4-(Azetidin-3-yl)-3-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 4-(Azetidin-3-yl)-3-(trifluoromethyl)pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the azetidinyl group can influence its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Azetidin-3-yl)pyridine: Lacks the trifluoromethyl group, which may affect its chemical properties and applications.
3-(Trifluoromethyl)pyridine: Lacks the azetidinyl group, which can influence its reactivity and biological activity.
Uniqueness
4-(Azetidin-3-yl)-3-(trifluoromethyl)pyridine is unique due to the presence of both the azetidinyl and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H9F3N2 |
|---|---|
Molekulargewicht |
202.18 g/mol |
IUPAC-Name |
4-(azetidin-3-yl)-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)8-5-13-2-1-7(8)6-3-14-4-6/h1-2,5-6,14H,3-4H2 |
InChI-Schlüssel |
KYSOHWBYGWRXRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=C(C=NC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




phenyl]formamido})methyl}benzamide](/img/structure/B13573461.png)

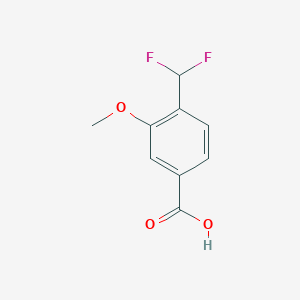
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13573473.png)



